molecular formula C11H16Cl2N4OS B2904015 3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-1,3-thiazol-3-ium chloride hydrochloride CAS No. 63725-86-0

3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-1,3-thiazol-3-ium chloride hydrochloride

Cat. No.: B2904015
CAS No.: 63725-86-0
M. Wt: 323.24
InChI Key: ATEOZUPDCKXULL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

This compound, also known as Thiamine, is a chemical compound with the molecular formula C12H17N4OS . It has a molecular weight of 300.81 . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H17N4OS.ClH/c1-8-11(3-4-17)18-7-16(8)6-10-5-14-9(2)15-12(10)13;/h5,7,17H,3-4,6H2,1-2H3,(H2,13,14,15);1H/q+1;/p-1 . This code provides a specific description of the molecule’s structure.


Physical and Chemical Properties Analysis

The compound is solid in physical form . It should be stored in a dark place, under an inert atmosphere, at room temperature .

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, and H335 . The precautionary statements are P261 and P305+P351+P338 .

Mechanism of Action

Target of Action

The primary target of this compound, also known as Thiamine Hydrochloride Hydrate , is the enzyme transketolase . Transketolase plays a crucial role in the pentose phosphate pathway , which is responsible for the generation of NADPH and the synthesis of five-carbon sugars .

Mode of Action

Thiamine Hydrochloride Hydrate acts as a cofactor for transketolase. It binds to the enzyme and enhances its activity. The enhanced activity of transketolase accelerates the pentose phosphate pathway, leading to increased production of NADPH and five-carbon sugars .

Biochemical Pathways

The compound primarily affects the pentose phosphate pathway . By enhancing the activity of transketolase, it increases the production of NADPH and five-carbon sugars. NADPH is essential for various biochemical reactions, including the reduction of glutathione, which is a key antioxidant in cells. Five-carbon sugars are critical for the synthesis of nucleotides and nucleic acids .

Pharmacokinetics

The compound is metabolized in the liver and excreted in the urine .

Result of Action

The action of Thiamine Hydrochloride Hydrate leads to increased production of NADPH and five-carbon sugars. This can enhance the cellular antioxidant capacity and promote the synthesis of nucleotides and nucleic acids. These effects can support cell growth and survival, particularly under conditions of oxidative stress .

Action Environment

The action of Thiamine Hydrochloride Hydrate can be influenced by various environmental factors. For example, the presence of other vitamins and minerals can affect its absorption and utilization. Additionally, certain pathological conditions, such as alcoholism and malnutrition, can impair its absorption and increase its requirement .

Properties

IUPAC Name

2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-1,3-thiazol-3-ium-5-yl]ethanol;chloride;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N4OS.2ClH/c1-8-13-4-9(11(12)14-8)5-15-6-10(2-3-16)17-7-15;;/h4,6-7,16H,2-3,5H2,1H3,(H2,12,13,14);2*1H/q+1;;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATEOZUPDCKXULL-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)N)C[N+]2=CSC(=C2)CCO.Cl.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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